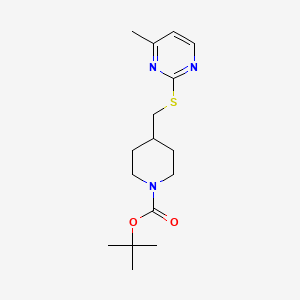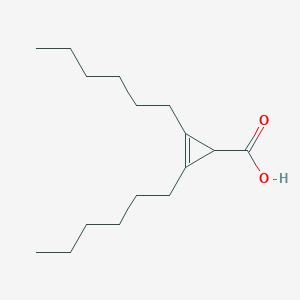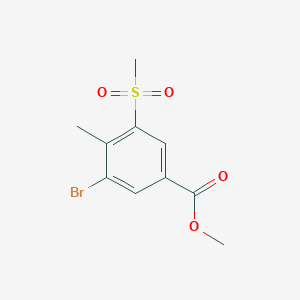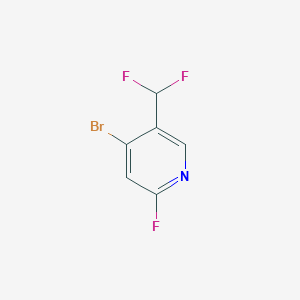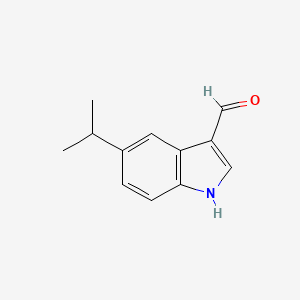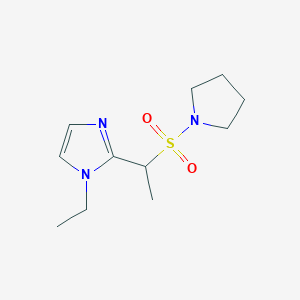
1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-2-pyrrolidinone: This compound shares the pyrrolidine ring but lacks the sulfonyl and imidazole groups.
1-ethyl-2-(pyrrolidin-1-yl)ethanone: This compound has a similar structure but with a ketone group instead of the sulfonyl group.
Uniqueness
1-ethyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interact with a broader array of molecular targets compared to its simpler analogs.
Propiedades
Fórmula molecular |
C11H19N3O2S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
1-ethyl-2-(1-pyrrolidin-1-ylsulfonylethyl)imidazole |
InChI |
InChI=1S/C11H19N3O2S/c1-3-13-9-6-12-11(13)10(2)17(15,16)14-7-4-5-8-14/h6,9-10H,3-5,7-8H2,1-2H3 |
Clave InChI |
YYOJIUIXQQKXGV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


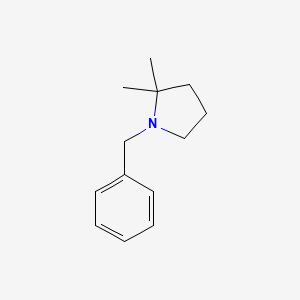
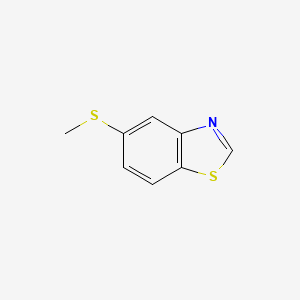
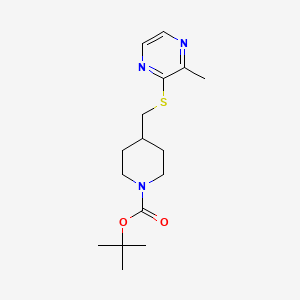
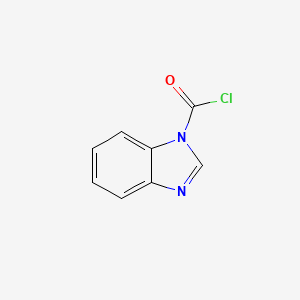
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
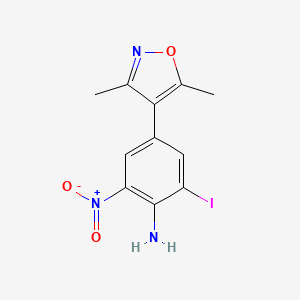


![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
